2-Fluoro-3-(hydroxymethyl)-5-methylbenzoic acid
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Overview
Description
2-Fluoro-3-(hydroxymethyl)-5-methylbenzoic acid is an organic compound with the molecular formula C8H7FO3 It is a derivative of benzoic acid, characterized by the presence of a fluorine atom, a hydroxymethyl group, and a methyl group on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-(hydroxymethyl)-5-methylbenzoic acid typically involves several steps starting from readily available precursors. One common method involves the nitration of o-methylphenol to produce 2-methyl-6-nitrophenol, followed by hydroxyl chlorination to yield 2-chloro-3-nitrotoluene. This intermediate is then subjected to a fluorination reaction to form 2-fluoro-3-nitrotoluene, which is finally oxidized to produce 2-fluoro-3-nitrobenzoic acid . The hydroxymethyl group can be introduced through subsequent reduction and functionalization steps.
Industrial Production Methods
Industrial production methods for this compound are generally based on the same synthetic routes used in laboratory settings but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3-(hydroxymethyl)-5-methylbenzoic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The nitro group in intermediates can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group yields 2-fluoro-3-carboxy-5-methylbenzoic acid, while reduction of the nitro group in intermediates produces 2-fluoro-3-aminomethyl-5-methylbenzoic acid.
Scientific Research Applications
2-Fluoro-3-(hydroxymethyl)-5-methylbenzoic acid has several applications in scientific research:
Biology: The compound can be used to synthesize biologically active molecules for studying biochemical pathways and drug development.
Industry: It is used in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Fluoro-3-(hydroxymethyl)-5-methylbenzoic acid in chemical reactions involves several key steps:
Oxidative Addition: In the context of the Suzuki–Miyaura coupling reaction, the palladium catalyst undergoes oxidative addition with electrophilic organic groups, forming a new Pd–C bond.
Transmetalation: Nucleophilic organic groups are transferred from boron to palladium, facilitating the formation of new carbon–carbon bonds.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-3-(hydroxymethyl)benzoic acid: Similar in structure but lacks the methyl group.
3-Fluoro-4-(hydroxymethyl)benzoic acid: Similar but with different positions of the fluorine and hydroxymethyl groups.
2-Fluoro-5-methylbenzoic acid: Similar but lacks the hydroxymethyl group.
Properties
Molecular Formula |
C9H9FO3 |
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Molecular Weight |
184.16 g/mol |
IUPAC Name |
2-fluoro-3-(hydroxymethyl)-5-methylbenzoic acid |
InChI |
InChI=1S/C9H9FO3/c1-5-2-6(4-11)8(10)7(3-5)9(12)13/h2-3,11H,4H2,1H3,(H,12,13) |
InChI Key |
KYSYNRHAMPQOJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C(=O)O)F)CO |
Origin of Product |
United States |
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